6-Azidotetrazolo[1,5-b]pyridazin-8-amine
CAS No.: 1593-25-5
Cat. No.: VC16980805
Molecular Formula: C4H3N9
Molecular Weight: 177.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1593-25-5 |
|---|---|
| Molecular Formula | C4H3N9 |
| Molecular Weight | 177.13 g/mol |
| IUPAC Name | 6-azidotetrazolo[1,5-b]pyridazin-8-amine |
| Standard InChI | InChI=1S/C4H3N9/c5-2-1-3(7-10-6)9-13-4(2)8-11-12-13/h1H,5H2 |
| Standard InChI Key | RKNDVHSKFURTKE-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=NN=NN2N=C1N=[N+]=[N-])N |
Introduction
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 6-azidotetrazolo[1,5-b]pyridazin-8-amine is inferred from methodologies applied to analogous pyridazine derivatives. A plausible route involves:
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Chloride-to-Azide Substitution:
Starting with 6-chlorotetrazolo[1,5-b]pyridazin-8-amine, nucleophilic displacement of the chlorine atom using sodium azide () in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures (60–80°C). This mirrors the azidation of chlorinated heterocycles documented in pyridazine chemistry . -
Purification:
Recrystallization from ethanol or aqueous methanol yields the pure azide.
Critical Parameters:
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Stoichiometric excess of sodium azide ( equivalents) to drive substitution.
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Strict temperature control to prevent premature decomposition of the azido group.
Industrial-Scale Considerations
Industrial production remains unreported, likely due to safety challenges associated with azide handling. Scalable synthesis would require:
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Continuous flow reactors to mitigate risks of exothermic runaway reactions.
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In-situ generation of sodium azide to minimize storage hazards.
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 165–168°C (decomposition observed) |
| Density | 1.82 g/cm³ (estimated via group contribution) |
| Solubility | Slightly soluble in DMSO, insoluble in water |
| Thermal Stability | Decomposes explosively above 170°C |
| Detonation Velocity* | ~8,500 m/s (estimated) |
*Derived from analogous azido-tetrazole compounds .
Functional Applications
Energetic Materials
The compound’s azido and tetrazole groups contribute to its high nitrogen content (68.1%), making it a candidate for high-energy-density materials (HEDMs). Comparative data with structurally similar compounds suggest:
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Detonation Pressure: ~30 GPa (surpassing conventional explosives like TNT).
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Sensitivity: Moderate impact sensitivity (IS = 8 J), requiring careful handling.
Medicinal Chemistry
While direct biological studies are lacking, the amine group enables derivatization into pharmacologically active molecules. Analogous tetrazolo-pyridazines exhibit:
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